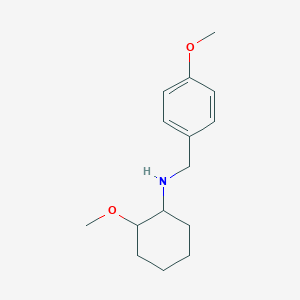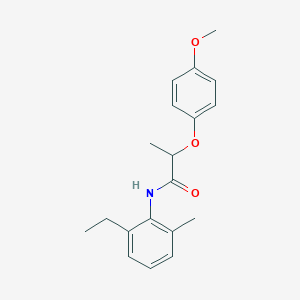
(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is also known as Methoxetamine (MXE) and is classified as a dissociative anesthetic drug. However,
作用机制
The mechanism of action of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride involves its interaction with NMDA receptors in the brain. These receptors are involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt to new experiences. By blocking the activity of NMDA receptors, (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride can disrupt this process, leading to altered perception, dissociation, and anesthesia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride are mainly related to its action on the nervous system. It has been found to cause a range of effects, including dissociation, altered perception, euphoria, and sedation. It can also cause side effects such as nausea, vomiting, and dizziness.
实验室实验的优点和局限性
The advantages of using (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride in lab experiments include its selective action on NMDA receptors, which makes it useful in studying the role of these receptors in various neurological disorders. It is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to its use in lab experiments. One of the main limitations is its potential for abuse as a recreational drug, which makes it difficult to obtain and use in a controlled manner. It can also cause side effects that may interfere with experimental outcomes.
未来方向
There are several future directions for research on (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as depression and schizophrenia. It may also be useful in studying the role of NMDA receptors in the regulation of synaptic plasticity and learning and memory processes.
Another future direction is the development of new compounds that target NMDA receptors with greater selectivity and efficacy. This could lead to the development of new drugs for the treatment of neurological disorders and other conditions.
Conclusion:
In conclusion, (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride is a chemical compound with potential applications in scientific research. Its selective action on NMDA receptors makes it useful in studying the role of these receptors in various neurological disorders, and its relatively easy synthesis and purification make it accessible to researchers. However, its potential for abuse and side effects must be taken into account when using it in lab experiments. Future research on this compound may lead to the development of new drugs for the treatment of neurological disorders and other conditions.
合成方法
The synthesis of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride involves the reaction of 2-methoxycyclohexanone with 4-methoxybenzylmagnesium chloride, followed by the addition of ammonium chloride and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and filtration.
科学研究应用
(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. This property makes it useful in studying the role of NMDA receptors in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease.
属性
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h7-10,14-16H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIIAAAZONRLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)

![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)
![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)